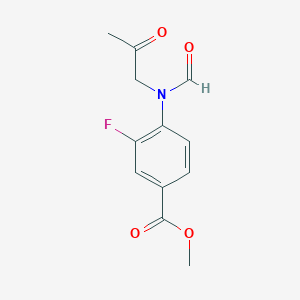
methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is an organic compound with the molecular formula C12H12FNO4 and a molecular weight of 253.23 g/mol . This compound is characterized by the presence of a fluorine atom, a formamido group, and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 2-oxopropylamine.
Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-fluorobenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect biochemical pathways related to enzyme catalysis and protein modification, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another fluorinated benzoate ester with different functional groups.
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate: Similar in structure but with variations in the substituents.
Uniqueness
Fluorine Atom: The presence of a fluorine atom imparts unique chemical properties such as increased stability and reactivity.
Formamido Group: The formamido group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry.
Biological Activity
Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields including medicinal and biochemical research.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₂FNO₄ |
| Molecular Weight | 253.23 g/mol |
| IUPAC Name | methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate |
| CAS Number | 1415564-94-1 |
Synthesis
The synthesis of this compound involves several steps:
- Esterification : 3-fluorobenzoic acid is esterified with methanol to produce methyl 3-fluorobenzoate.
- Amidation : Methyl 3-fluorobenzoate is reacted with 2-oxopropylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
This compound exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its formamido group allows for targeted interactions, which may inhibit enzyme activity and alter biochemical pathways associated with cellular functions.
Pharmacological Applications
Research indicates that this compound may serve as a lead in drug development, particularly for:
- Enzyme Inhibition : Potential use as an inhibitor for various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial and antifungal properties, though specific data on these activities is limited .
Case Studies
- Antibacterial Activity : In related studies on compounds with similar structures, significant antibacterial effects were observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. While direct studies on this compound are scarce, its structural analogs have shown promising results .
- Antifungal Activity : Some derivatives of benzoic acid have demonstrated antifungal properties against Candida albicans. This suggests that this compound could be explored for similar applications .
Toxicological Profile
While the compound's safety profile remains under investigation, preliminary toxicity assessments indicate potential risks associated with its use:
Properties
Molecular Formula |
C12H12FNO4 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate |
InChI |
InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
OTDUKDLBTSWBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C=O)C1=C(C=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















